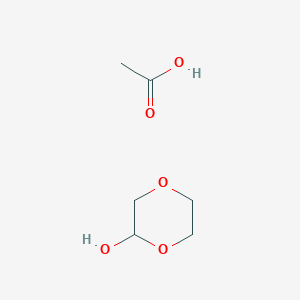
Acetic acid;1,4-dioxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,4-dioxan-2-ol is a compound that combines the properties of acetic acid and 1,4-dioxan-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. 1,4-Dioxan-2-ol, on the other hand, is a derivative of 1,4-dioxane, a heterocyclic organic compound with the formula C₄H₈O₂. This compound is known for its solvent properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dioxan-2-ol can be achieved through the reaction of 1,4-dioxane with acetic acid under specific conditions. One common method involves the use of Lewis acid catalysts such as benzoyl chloride or acetyl chloride to produce the 2-chloroethyl esters of benzoic acid and acetic acid . Another method involves the reaction of 1,4-dioxane with ethylene glycol and 1,2-dibromoethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Electrochemical oxidation processes have also been explored for the degradation and synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,4-dioxan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler alcohols and ethers.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens and other reactive groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Such as benzoyl chloride and acetyl chloride.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound include:
1,4-Dioxane-2-one: Formed through oxidation.
Various esters: Formed through esterification reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
Acetic acid;1,4-dioxan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1,4-dioxan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting the formation of peroxyl radicals and breaking oxidation chains . It also forms complexes with various metal ions and participates in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A similar compound with solvent properties and used in various industrial applications.
Diethylene glycol: Another ether compound with similar solvent properties.
Ethylene glycol: A simpler glycol compound used in antifreeze and as a precursor for polymer production.
Uniqueness
Acetic acid;1,4-dioxan-2-ol is unique due to its combined properties of acetic acid and 1,4-dioxane. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
1743-23-3 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
acetic acid;1,4-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3.C2H4O2/c5-4-3-6-1-2-7-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
Clave InChI |
SJJUBDAZCFWRRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



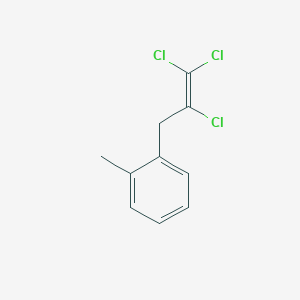
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
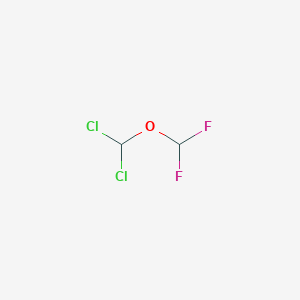
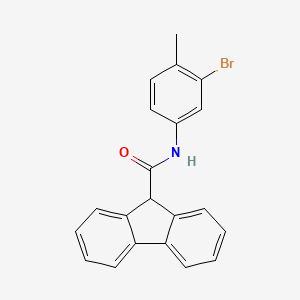

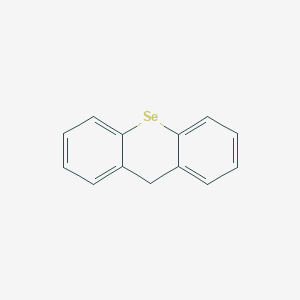

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
